molecular formula C4H9NO2S B1602225 2-Methylisothiazolidine 1,1-dioxide CAS No. 83634-83-7

2-Methylisothiazolidine 1,1-dioxide

Cat. No. B1602225
CAS RN: 83634-83-7
M. Wt: 135.19 g/mol
InChI Key: GGUJLVPQFOPIJU-UHFFFAOYSA-N
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Description

2-Methylisothiazolidine 1,1-dioxide (MIT) is a widely used biocide and preservative in various industrial and consumer products. It is a water-soluble compound that exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and algae. MIT has been extensively studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Scientific Research Applications

Novel Anti-arthritic Agents

2-Methylisothiazolidine 1,1-dioxide derivatives show potential in the treatment of arthritis. Compounds with this structure, particularly those with a lower alkyl group at the 2-position, have demonstrated significant inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), as well as reducing the production of interleukin-1. These compounds, such as S-2474, have been effective in animal models of arthritis without causing ulcerogenic activities, and S-2474 is currently undergoing clinical trials as an antiarthritic drug candidate (Inagaki et al., 2000).

Library Synthesis for Small Molecular Probe Discovery

Isothiazolidine 1,1-dioxides, including the 2-Methylisothiazolidine variant, have been used to create libraries of compounds for small molecular probe discovery. These libraries are generated through protocols like one-pot click/aza-Michael or click/OACC esterification, starting from a core dihydroisothiazole 1,1-dioxide scaffold. Such libraries are crucial for discovering new molecules with potential biological activities (Rolfe et al., 2011).

Pharmaceutical Synthesis and Biological Activity

The unique structure of 2-Methylisothiazolidine 1,1-dioxide allows for its application in synthesizing pharmaceuticals with varied biological activities. For instance, its derivatives have been evaluated for their inhibitory activity against human leukocyte elastase (HLE) and acetylcholinesterase (AChE). Additionally, these compounds have been tested for their potential as precursors to nitrogen-centered radicals (Zakharova et al., 2010).

Synthesis of Biologically Active Heterocyclic Compounds

2-Methylisothiazolidine 1,1-dioxide derivatives, such as tetrahydrothiophene 1,1-dioxides, are employed in the synthesis of various biologically active heterocyclic compounds. These compounds do not occur naturally but are valuable in industrial and pharmaceutical applications for their diverse biological activities, including anticancer, antiviral, antibacterial, and neurotropic effects (Zarovnaya et al., 2015).

C-H Cyanation in Organic Synthesis

In organic synthesis, 2-Methylisothiazolidine 1,1-dioxide derivatives are used as reagents in nickel-catalyzed C-H cyanation reactions. This method has been employed to synthesize natural alkaloids and other complex molecules, showcasing the practicality and versatility of this approach in organic chemistry (Ma et al., 2021).

properties

IUPAC Name

2-methyl-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2S/c1-5-3-2-4-8(5,6)7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGUJLVPQFOPIJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574718
Record name 2-Methyl-1lambda~6~,2-thiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylisothiazolidine 1,1-dioxide

CAS RN

83634-83-7
Record name 2-Methyl-1lambda~6~,2-thiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SL Filimonchuk, K Nazarenko, T Shvydenko… - …, 2022 - thieme-connect.com
A method for the synthesis of aminomethyl-substituted five-membered sultams has been developed. The aminomethyl sultams were synthesized from the corresponding iodomethyl …
Number of citations: 2 www.thieme-connect.com
SL Bogen, A Arasappan, F Velazquez… - Bioorganic & Medicinal …, 2010 - Elsevier
Hepatitis is a disease characterized by inflammation of the liver, usually producing swelling and, in many cases, permanent damage to liver tissues. Viral hepatitis C (HCV), a small (+)-…
Number of citations: 28 www.sciencedirect.com

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